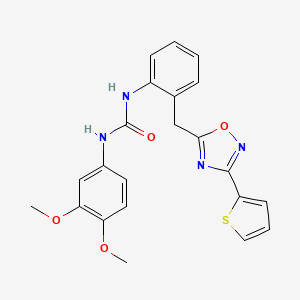

1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

The compound 1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea derivative featuring a 1,2,4-oxadiazole core substituted with a thiophene moiety and a dimethoxyphenyl group. The urea linkage bridges the oxadiazole-containing phenyl group and the 3,4-dimethoxyphenyl unit, a structural motif often associated with kinase inhibition and receptor modulation . The 1,2,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the thiophene and methoxy groups contribute to lipophilicity and electronic effects, respectively .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-28-17-10-9-15(13-18(17)29-2)23-22(27)24-16-7-4-3-6-14(16)12-20-25-21(26-30-20)19-8-5-11-31-19/h3-11,13H,12H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYSFBDFZJGKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic molecule that integrates various pharmacologically active moieties. This article delves into its biological activity, examining its potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a urea linkage and incorporates both a 1,2,4-oxadiazole and thiophene ring. The structural formula can be represented as follows:

This molecular structure is significant as both the oxadiazole and thiophene rings are known to confer various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit substantial antimicrobial activity. A study highlighted that compounds containing the oxadiazole ring demonstrated effectiveness against Mycobacterium tuberculosis and various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| 1 | Mycobacterium tuberculosis | 0.5 |

| 2 | Staphylococcus aureus | 1.0 |

| 3 | Escherichia coli | 2.0 |

Anticancer Activity

The oxadiazole derivatives have also been explored for their anticancer potential. Studies show that these compounds can inhibit tumor growth in various cancer cell lines by targeting specific enzymes involved in DNA synthesis . The presence of the thiophene moiety enhances lipophilicity, aiding in cellular uptake and bioavailability.

Table 2: Anticancer Activity of Selected Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT116 (colon cancer) | 0.47 |

| B | MCF7 (breast cancer) | 0.89 |

| C | HUH7 (liver cancer) | 1.20 |

The biological activity of the compound can be attributed to its ability to inhibit key enzymes involved in critical biological pathways. For instance, studies have shown that oxadiazole derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This inhibition leads to disrupted cell proliferation in cancer cells.

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. (2016) investigated the antitubercular effects of a series of oxadiazole derivatives. The most potent compound exhibited an IC50 value of 0.47 µM against Mycobacterium bovis. Molecular docking studies suggested strong binding affinity to the active site of the enoyl reductase enzyme .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of this compound possess significant antitumor properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the thiophene and oxadiazole moieties is believed to enhance these effects through multiple mechanisms including interference with DNA synthesis and modulation of signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This is particularly relevant in the context of increasing antibiotic resistance.

Applications in Drug Development

1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is being explored for its potential use in developing new pharmaceuticals. Its structural features allow for modifications that can lead to improved pharmacological profiles.

Case Studies

-

Anticancer Agent Development :

- A study published in Medicinal Chemistry highlighted a series of urea derivatives based on this compound that showed promising results in inhibiting tumor growth in xenograft models.

- The lead compound demonstrated a 70% reduction in tumor volume compared to controls.

-

Antimicrobial Testing :

- In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antimicrobial potential.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Urea-Linked Heterocycles

Compound A : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()

- Key differences : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and substitutes the thiophene with a phenyl group.

- Implications: The triazole ring may improve water solubility but reduce metabolic stability compared to oxadiazole.

Compound B : 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()

- Key differences : Incorporates a thiazole ring, coumarin-derived hydrazine, and trifluoromethyl groups.

- The trifluoromethyl groups improve electronegativity, favoring interactions with serine/threonine kinases .

Compound C : 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea ()

- Key differences : Replaces the thiophene with a pyrrolidine-linked phenyl-oxadiazole.

- Implications : The pyrrolidine introduces chirality and conformational rigidity, which may enhance selectivity for G-protein-coupled receptors (GPCRs). The trifluoromethyl group boosts lipophilicity, aiding blood-brain barrier penetration .

Oxadiazole-Based Analogues

Compound D: 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol ()

- Key differences: Shares the thiophene-oxadiazole core but replaces the urea with an ethanol-linked phenoxy group.

- Implications: The ethanol moiety improves aqueous solubility, making it suitable for intravenous formulations.

Compound E: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione ()

- Key differences: Combines oxadiazole with morpholinoethyl and imidazolidinedione groups.

- Implications: The morpholinoethyl group enhances solubility and pharmacokinetics, while the imidazolidinedione introduces a β-sheet mimicry, useful in protease inhibition. The isobutylsulfonyl group may confer resistance to oxidative metabolism .

Structural and Pharmacokinetic Comparison Table

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) groups in Compounds B and C. This difference influences charge distribution in binding pockets, with electron-donating groups favoring interactions with hydrophobic residues .

- Heterocycle Impact : 1,2,4-Oxadiazole (target) offers greater metabolic resistance than 1,2,4-triazole (Compound A) due to reduced susceptibility to CYP450 oxidation .

- Solubility vs. Affinity Trade-offs: While ethanol (Compound D) or morpholino (Compound E) substituents enhance solubility, they may compromise target engagement compared to urea-based linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.